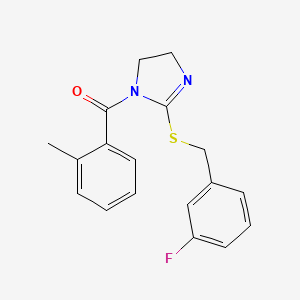

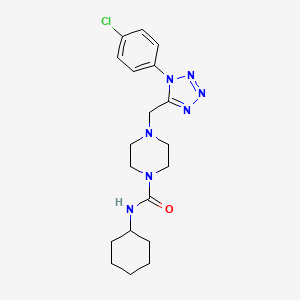

![molecular formula C20H23N3OS B2536465 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 392240-91-4](/img/structure/B2536465.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide” is a compound that incorporates an adamantyl moiety . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of adamantane derivatives can be analyzed using various spectroscopic methods such as nuclear magnetic resonance (NMR), Raman, and infrared spectroscopies . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations has also been appraised .Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Applications De Recherche Scientifique

Pharmacological Potential of Adamantane Derivatives

Adamantane-based compounds, such as amantadine and memantine, have shown significant pharmacological potential, particularly in the treatment of neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's diseases. The structure-activity relationship studies indicate that derivatives of adamantane, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit promising pharmacological activities exceeding those of well-known medications in this class. These insights highlight the potential research applications of adamantane derivatives in developing treatments for neurodegenerative conditions (Dembitsky et al., 2020).

Biological Significance of 1,3,4-Thiadiazole Derivatives

Compounds based on the 1,3,4-thiadiazole structure have been extensively studied for their wide range of pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antitumor, antiviral, and antidiabetic effects. The versatility and the potential for chemical modification make 1,3,4-thiadiazole derivatives a significant area of research in medicinal chemistry. This provides a context for investigating the specific thiadiazolyl compound for similar pharmacological properties (Yusuf & Jain, 2014).

Antitumor Applications of Benzothiazole Derivatives

Benzothiazole and its derivatives have been identified for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably antitumor effects. The structural simplicity of benzothiazole, coupled with its potential for serving as a ligand to various biomolecules, has made it an area of interest for developing therapies for cancer and other diseases. This suggests potential research applications of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide in cancer treatment, considering its structural relation to benzothiazoles (Kamal et al., 2015).

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSBOWBVWPKWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![Benzo[d]thiazol-6-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2536394.png)

![3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B2536397.png)

![Furan-3-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2536401.png)